molecular formula C7H8N2O2 B015663 4-Methyl-3-nitroaniline CAS No. 119-32-4

4-Methyl-3-nitroaniline

Cat. No. B015663
CAS RN: 119-32-4
M. Wt: 152.15 g/mol
InChI Key: GDIIPKWHAQGCJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Methyl-3-nitroaniline, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and its further transformation into other compounds like methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, has been explored. These processes involve steps like reduction followed by ring formation (Portilla et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitroaniline is notable for its hydrogen bonding patterns. For instance, 4-Methyl-2-nitroaniline, a related compound, forms intramolecular N—H⋯O hydrogen bonds and is linked into hydrogen-bonded chains, showcasing a complex molecular architecture (Cannon et al., 2001).

Chemical Reactions and Properties

4-Methyl-3-nitroaniline participates in various chemical reactions. For example, it can be involved in the formation of intermolecular charge transfer complexes, as seen in the synthesis of 3-nitroaniline 4-methyl benzene sulfonate (NATS), where it plays a critical role in the charge transfer activity within the complex (Selvakumar et al., 2014).

Physical Properties Analysis

The physical properties of 4-Methyl-3-nitroaniline and its derivatives are diverse and intriguing. For example, the compound 2-methyl-4-nitroaniline, closely related to 4-Methyl-3-nitroaniline, demonstrates a three-dimensional framework structure based on N--H...O hydrogen bonds, indicating significant structural stability and complexity (Ferguson et al., 2001).

Chemical Properties Analysis

The chemical properties of 4-Methyl-3-nitroaniline are marked by its reactivity and interaction with other molecules. For example, its derivatives exhibit various hydrogen bonding patterns, forming one-dimensional or two-dimensional networks, which are critical in understanding the compound's reactivity and interactions in different environments (Medviediev & Daszkiewicz, 2019).

Scientific Research Applications

  • Fluorescence Quenching : Agudelo‐Morales et al. (2012) discovered that nitroanilines, including 4-Methyl-3-nitroaniline, are effective quenchers of pyrene fluorescence. This quenching ability, particularly in close proximity to the fluorophore, is attributed to their high polarity/hyperpolarizability (Agudelo‐Morales et al., 2012).

  • Dye and Pharmaceutical Intermediate : Bil (2007) noted that derivatives of 4-Methyl-3-nitroaniline, such as 4-Fluoro-3-nitroaniline, are significant intermediates in dye production and have potential applications in pharmaceuticals and insecticides (Bil, 2007).

  • Environmental Applications : Xie et al. (2020) developed a novel fluorescent sensor based on molecularly imprinted poly(ionic liquid) that detects 4-nitroaniline in water with high sensitivity and selectivity. This has applications in monitoring industrial wastewater and environmental samples (Xie et al., 2020).

  • Insensitive Explosives Degradation : Khan et al. (2013) found that Pseudomonas sp. strain FK357 could aerobically degrade N-methyl-4-nitroaniline (MNA) in soil, indicating its potential use in breaking down insensitive explosives (Khan et al., 2013).

  • Crystal Structure Analysis : Research by Arjunan et al. (2012) and Ferguson et al. (2001) delves into the structural properties of nitroaniline derivatives, revealing their complex crystal structures and hydrogen bonding characteristics. These studies contribute to understanding the molecular and crystallographic properties of such compounds (Arjunan et al., 2012), (Ferguson et al., 2001).

  • Nonlinear Optical Properties : Jasmine et al. (2016) studied 2-Methyl-4-nitroaniline, focusing on its intramolecular charge transfer and hydrogen bonding interactions, which contribute to its nonlinear optical properties. This research is significant in the field of materials science, especially in developing nonlinear optical materials (Jasmine et al., 2016).

  • Water Purification : Mahmoud et al. (2016) demonstrated the effectiveness of a γ-Al2O3-Silane-Cl nanosorbent in removing 4-nitroaniline and related compounds from water. This has implications for the treatment of contaminated water sources (Mahmoud et al., 2016).

Safety And Hazards

4-Methyl-3-nitroaniline is toxic by ingestion and intravenous routes. It is combustible when exposed to heat or flame. When heated to decomposition, it emits toxic fumes of NOx . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-methyl-3-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3
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InChI Key

GDIIPKWHAQGCJF-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)[N+](=O)[O-]
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Molecular Formula

C7H8N2O2
Record name 5-NITRO-4-TOLUIDINE
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DSSTOX Substance ID

DTXSID7025633
Record name 4-Methyl-3-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

5-nitro-4-toluidine appears as a orange-red or yellow crystalline solid. Insoluble in water. May be toxic by ingestion. Used to make dyes and pigments.
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Flash Point

315 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.312 (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Product Name

4-Methyl-3-nitroaniline

CAS RN

119-32-4; 60999-18-0, 119-32-4
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Melting Point

172 to 174 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
X Li, M Wang, Y Cong, C Du, H Zhao - The Journal of Chemical …, 2017 - Elsevier
The knowledge of solubility and solution thermodynamics for 4-methyl-2-nitroaniline in different solvents is essential for its preparation, purification and further theoretical studies. In this …
CM Zakaria, JN Low, JMS Skakle… - … Section C: Crystal …, 2001 - scripts.iucr.org
… When crystallized from ethanol, 4-methyl-3-nitroaniline, (I [link] ), is triclinic P [\overline 1] at 150 (2) K with Z′ = 4 (Cannon et al., 2001 [Cannon, D., Glidewell… 4-Methyl-3-nitroaniline top …
Number of citations: 4 scripts.iucr.org
CE Agudelo‐Morales, OF Silva, RE Galian… - …, 2012 - Wiley Online Library
The quenching of pyrene and 1‐methylpyrene fluorescence by nitroanilines (NAs), such as 2‐, 3‐, and 4‐nitroaniline (2‐NA, 3‐NA, and 4‐NA, respectively), 4‐methyl‐3‐nitroaniline (4‐…
R Kruszynski, T Sieranski - Central European Journal of Chemistry, 2011 - Springer
… The most different and the largest number of hydrogen bonds exist in 4-methyl-3nitroaniline structure (Fig. 15) because of the number of the symmetry-independent molecules. The …
SK Walia, S Ali-Sadat, R Brar, GR Chaudhry - Pesticide biochemistry and …, 2002 - Elsevier
… The UV spectrum of bacterial metabolites of 2,4-dinitrotoluene, 2,6-dinitrotoluene, and 3,4-dinitrotoluene were similar to the UV spectrum of pure 4-methyl-3-nitroaniline, 2-methyl-3-…
CE Lundell, OT O'Sullivan, MR Gau… - Chemistryselect, 2017 - Wiley Online Library
… (NDPA) and 4-methyl-3-nitroaniline. Crystal structures were … (NDPA), and 4-methyl-3 nitroaniline are complexed with lead… )amide with 4-methyl-3-nitroaniline produced tetrakis(μ-(4-…
CA Diehl, CT Jafvert, KA Marley, RA Larson - Chemosphere, 2002 - Elsevier
… Reaction sequence 1 shows reduction of a nitro group either at the 2 or 4 position to form 2-methyl-5-nitroaniline or 4-methyl-3-nitroaniline, respectively. In a second step, the second …
BK Sarojini, B Narayana, K Mustafa… - … Section E: Structure …, 2007 - scripts.iucr.org
… A mixture of 4-methyl-3-nitroaniline (1.52 g, 0.01 mol) and 4-(diethylamino)-2-hydroxybenzaldehyde (1.93 g, 0.01 mol) in 35 ml of ethanol containing 2 drops of 4 M sulfuric acid was …
Number of citations: 3 scripts.iucr.org
P Lucena, A Doña, LM Tobaria, JJ Laserna - Spectrochimica Acta Part B …, 2011 - Elsevier
… as 2-mononitrotoluene; 2,6-dinitrotoluene; 2,4,6-trinitrotoluene; 1,3,5-trinitro-1,3,5-triazine; non explosive organic compounds as anthracene; 2,4-diaminotoluene; 4-methyl-3-nitroaniline…
EV Koroleva, KN Gusak, ZV Ignatovich… - Russian Journal of …, 2011 - Springer
… fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-…

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